molecular formula C14H15ClN2O3 B12757920 Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 149221-14-7

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B12757920
CAS No.: 149221-14-7
M. Wt: 294.73 g/mol
InChI Key: BFAOEAQFZQPPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate typically involves multiple steps, starting with the preparation of 2-amino-5-chloropyridine. This intermediate can be synthesized by chlorinating 2-aminopyridine in a strongly acidic medium

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled temperatures, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and cyclohexene-based molecules, such as:

Uniqueness

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

149221-14-7

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

methyl 4-[(5-chloropyridin-2-yl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-8-5-10(6-11(18)13(8)14(19)20-2)17-12-4-3-9(15)7-16-12/h3-4,6-8,13H,5H2,1-2H3,(H,16,17)

InChI Key

BFAOEAQFZQPPRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1C(=O)OC)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.